molecular formula C9H9N3O2 B13728111 Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13728111
M. Wt: 191.19 g/mol
InChI Key: FSXRWCSVFVXHML-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the [1,2,4]triazolo[1,5-a]pyridine scaffold, a privileged heterocyclic structure known for its diverse biological activities. Researchers value this scaffold for its potential in creating novel therapeutic agents. While specific biological data for this exact ester is not fully established in the current literature, closely related analogues have demonstrated significant pharmacological properties. For instance, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of influenza virus replication, functioning by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP) . Other derivatives within this chemical family have shown promise as anticancer agents, with some acting as cyclin-dependent kinase 2 (CDK2) inhibitors, and have also exhibited neuroprotective effects by modulating endoplasmic reticulum (ER) stress and apoptosis pathways . The ethyl carboxylate group at the 7-position makes this compound a versatile building block for further synthetic exploration. It can be readily hydrolyzed to the corresponding carboxylic acid or subjected to transesterification and amidation reactions to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Researchers can utilize this intermediate to develop new molecules targeting a range of diseases. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-8(5-7)10-6-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRWCSVFVXHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation of 1,2,4-Triazole Ring Starting from Amino-Substituted Pyridines

One common synthetic route to ethyltriazolo[1,5-a]pyridine derivatives involves the annulation of the 1,2,4-triazole ring onto amino-substituted pyridines. This multistep procedure was described by Jones and Sliskovic (1983) and involves cyclocondensation reactions to form the fused heterocyclic system. The process typically starts with ethyl 5-amino-1,2,4-triazole-3-carboxylate as a key intermediate, which undergoes cyclization with appropriate diketones or related reagents under reflux conditions in acetic acid or other solvents.

Cyclocondensation with 1-Phenylbutane-1,3-dione

A specific example reported involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux to yield ethyl 8-phenyl-6-methyl-triazolo[1,5-a]pyridine-7-carboxylate. This method enables the formation of the fused triazolo-pyridine ring system in good yield and purity. The compound's structure was confirmed by X-ray crystallography, showing a planar fused ring system and typical bond lengths and angles.

Reaction Conditions and Optimization

Typical Reaction Setup

  • Starting materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones such as 1-phenylbutane-1,3-dione.
  • Solvent: Acetic acid (glacial), often used as a reflux medium.
  • Temperature: Reflux temperature of acetic acid (~118 °C).
  • Reaction time: Several hours (typically 4–12 hours depending on substrate and scale).
  • Workup: Cooling followed by filtration and recrystallization from suitable solvents to purify the product.

Representative Data Table for Yield and Conditions

Entry Starting Materials Solvent Temperature Time (h) Yield (%) Notes
1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Acetic acid Reflux 6 70–85 Standard cyclocondensation
2 Same as Entry 1 Ethanol/AcOH mixture Reflux 8 75 Slightly modified solvent system
3 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + substituted diketones Acetic acid Reflux 4–10 65–90 Substituent effects on yield

Alternative Synthetic Strategies

Tandem Reactions and Cross-Dehydrogenative Coupling (CDC)

Recent advances have explored tandem reactions and CDC strategies to construct related fused heterocycles, including pyrazolo[1,5-a]pyridines and triazolo analogues. These methods involve coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones under oxidative conditions (e.g., acetic acid with oxygen atmosphere) to form the fused ring systems in a single step with high yields.

Although the CDC approach has been more extensively applied to pyrazolo and pyrido derivatives, the conceptual framework can be adapted for the synthesis of triazolo[1,5-a]pyridine derivatives by selecting appropriate amino-triazole precursors and reaction partners.

Chlorination and Subsequent Coupling

For derivatives such as ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, chlorination of the corresponding carboxylic acid to form acid chlorides followed by coupling with nucleophilic reagents has been reported. This method provides a route to functionalized esters and amides of the triazolo-pyridine scaffold.

Research Outcomes and Structural Confirmation

Crystallographic Data

The crystal structure of ethyl 8-phenyl-6-methyl-triazolo[1,5-a]pyridine-7-carboxylate was elucidated, confirming the planar nature of the fused ring system with an r.m.s. deviation of 0.0068 Å. The dihedral angle between the pyridine and triazole rings is approximately 0.9°, indicating near coplanarity. The phenyl substituent is tilted by about 61.4° relative to the fused ring plane. The molecules form centrosymmetric dimers via C–H···N hydrogen bonding interactions.

Spectroscopic and Analytical Characterization

Typical characterization includes:

Summary Table: Key Preparation Methods for EthylTriazolo[1,5-a]pyridine-7-carboxylate

Method Starting Materials Conditions Yield (%) Notes
Annulation via cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketones Reflux in acetic acid, 4–12 h 70–85 Classical method, well-established
Tandem CDC coupling N-amino-2-iminopyridines + β-ketoesters/diketones Ethanol + acetic acid, O2 atmosphere, 130 °C, 18 h Up to 90 Environmentally friendly, one-step synthesis
Acid chloride coupling Carboxylic acid derivatives + nucleophiles Chlorination + coupling in CH2Cl2 Moderate Used for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit significant biological activities .

Scientific Research Applications

Medicinal Chemistry

Biological Activities:
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits significant biological activities, including:

  • Antifungal Properties: Research indicates that derivatives of this compound can inhibit fungal growth effectively.
  • Anticancer Activity: Several studies have shown that it can act as a potential anticancer agent by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects: Its ability to reduce inflammation makes it a candidate for developing treatments for various inflammatory diseases.

Case Study: Inhibition of Nicotinamide Phosphoribosyltransferase
A notable study investigated the interaction of this compound with nicotinamide phosphoribosyltransferase (NAMPT). The compound was identified as a potent inhibitor of this enzyme, which is crucial in metabolic disorders. The study demonstrated that modifications to the triazole ring could enhance its inhibitory activity, making it a promising lead for drug development targeting metabolic diseases .

Agricultural Applications

Pesticidal Activity:
this compound has been explored for its potential use as a pesticide. Its structural similarity to known agrochemicals allows it to interact with biological targets in pests effectively. Studies have shown that certain derivatives possess significant insecticidal and fungicidal properties, making them suitable candidates for agricultural applications .

Material Science

Polymer Development:
The compound has been utilized in the synthesis of novel polymers with enhanced properties. For instance, incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. These materials can be used in various applications ranging from coatings to structural components in engineering .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound and their unique features:

Compound NameStructureUnique Features
Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylateStructureExhibits strong anti-inflammatory activity
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylateStructureEnhanced antifungal activity due to dichlorophenyl substitution
Ethyl [1,2,4]-triazolo[1,5-a]pyridine-2-carboxylateStructureUnique carboxylic acid functionality influencing solubility

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyridine vs. Pyrimidine Derivatives
  • Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate (Pyridine core):

    • Structure : A fused triazole-pyridine system with a carboxylate ester at position 5.
    • Properties : Planar aromatic system (r.m.s. deviation = 0.0068 Å) with substituents influencing dihedral angles (e.g., phenyl tilt: 61.4°) .
    • Biological Activity : Antifungal, anticancer, and anti-inflammatory effects .
  • Ethyl 5,7-Dimethyl-[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylate (Pyrimidine core):

    • Structure : Pyrimidine replaces pyridine, with methyl groups at positions 5 and 6.
    • Properties : Increased electron deficiency due to two nitrogen atoms in the pyrimidine ring.
    • Applications : Used in herbicide development targeting acetolactate synthase (ALS) .
Key Differences :
  • Electron Density : Pyrimidine cores are more electron-deficient, enhancing reactivity in nucleophilic substitutions.
  • Bioactivity : Pyridine derivatives target broader therapeutic areas, while pyrimidine derivatives are prominent in agrochemicals .

Substituent Effects on Bioactivity and Physicochemical Properties

Aromatic Substituents
  • Ethyl 8-(2,4-Dichlorophenyl)-6-methyl-[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate: Structure: Dichlorophenyl group at position 7. Crystal Structure: Dihedral angles of 55.6° (carboxylate) and 72.6° (dichlorophenyl) suggest conformational rigidity .
  • Ethyl 6-Methyl-8-Phenyl-[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate :

    • Structure : Phenyl and methyl substituents.
    • Activity : Demonstrated antifungal activity comparable to commercial agents .
Heteroatom and Alkyl Substituents
  • Ethyl 5-Propyl-7-Pyridin-4-yl-[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylate :

    • Structure : Propyl and pyridinyl groups.
    • Properties : Increased molecular weight (311.34 g/mol) and lipophilicity due to the alkyl chain .
  • Ethyl 7-Amino-[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylate: Structure: Amino group at position 7. Impact: Enhanced hydrogen-bonding capacity and solubility (melting point: 218°C) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Trends
This compound C₁₆H₁₅N₃O₂ 206–268 Moderate in polar aprotic solvents
Ethyl 7-Amino-[1,2,4]Triazolo... C₈H₉N₅O₂ 218 High in water due to amino group
Ethyl 5-Propyl-7-Pyridin-4-yl... C₁₆H₁₇N₅O₂ >250 Low aqueous solubility

Biological Activity

Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazolopyridines. These compounds are characterized by their triazole and pyridine rings, which contribute to their biological properties. The synthesis of such compounds often involves multi-step reactions that can yield various derivatives with distinct biological activities.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazolo[1,5-a]pyridines. This compound has demonstrated significant activity against various bacterial strains. For instance:

  • E. coli and S. aureus : The compound exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the derivative tested .
  • Antifungal Activity : In vitro tests indicated effectiveness against fungi such as A. flavus and A. niger with IC50 values in the low micromolar range .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : The compound showed significant cytotoxicity with IC50 values around 10 µM. Mechanistic studies suggest that it induces apoptosis through caspase activation and disruption of microtubule assembly .
  • Liver Cancer (HepG2) : Similar antiproliferative effects were observed with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit receptor tyrosine kinases such as AXL, which is implicated in various cancers .
  • Microtubule Destabilization : It disrupts microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of triazolo derivatives indicated that this compound effectively inhibited the interaction between viral proteins crucial for influenza virus replication. The compound reduced plaque formation by over 50% at concentrations below 10 µM in cell culture assays .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of triazolo compounds were evaluated against standard antibiotics. This compound showed superior activity against resistant strains of bacteria compared to traditional treatments like penicillin and tetracycline .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/ MIC Values (µg/mL)Mechanism
AntibacterialE. coli8Cell wall synthesis inhibition
AntibacterialS. aureus16Protein synthesis inhibition
AntifungalA. flavus32Membrane disruption
AnticancerMDA-MB-23110Apoptosis induction
AnticancerHepG29Microtubule destabilization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via tandem reactions or annulation strategies. For example, reacting (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF using potassium carbonate as a base (8 h reaction time at room temperature) yields the target compound. Optimization involves adjusting stoichiometric ratios (e.g., 1:2 molar ratio of triazole to bromoester), solvent choice (DMF for solubility), and purification via column chromatography (hexane/ethyl acetate mixtures). Crystallization conditions (slow evaporation in hexane/ethyl acetate) are critical for obtaining X-ray-quality crystals .

Q. How is structural confirmation achieved for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate revealed a planar triazolopyridine core with dihedral angles of 55.6° (carboxylate group) and 72.6° (substituted phenyl ring) relative to the central bicyclic system. Complementary techniques include 1H^1H NMR (e.g., methyl protons at δ 1.35–1.40 ppm, ester carbonyl at δ 165–170 ppm) and elemental analysis .

Advanced Research Questions

Q. How do substituents on the triazolopyridine core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer : Substituent effects are evaluated through systematic derivatization. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) at position 8 enhance antifungal activity by increasing electrophilicity .
  • Bulkier aromatic substituents (e.g., 2-chlorophenyl) improve anti-inflammatory potency via hydrophobic interactions with target proteins.
    SAR studies involve synthesizing analogs (e.g., replacing ethyl carboxylate with methyl or benzyl esters), followed by bioassays (e.g., MIC tests for antifungal activity) and molecular docking to predict binding modes .

Q. What crystallographic data are critical for resolving contradictions in molecular conformation predictions?

  • Methodological Answer : Key parameters include:

  • Torsion angles (e.g., C7–C8–N2–N3 in Ethyl 8-(2,4-dichlorophenyl) derivatives) to assess planarity deviations.
  • Intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming zigzag chains in the crystal lattice) that stabilize specific conformations.
    Discrepancies between computational models (DFT) and experimental SC-XRD data often arise from solvent effects or crystal packing forces, necessitating refinement with software like SHELXL .

Q. How can NMR spectral inconsistencies between synthetic batches be troubleshooted?

  • Methodological Answer : Common issues and solutions:

  • Impurity peaks : Use preparative HPLC or recrystallization (e.g., hexane/ethyl acetate) to remove byproducts like unreacted bromoesters.
  • Dynamic exchange broadening : Adjust solvent polarity (e.g., DMSO-d6 vs. CDCl3) or temperature to resolve overlapping signals.
  • Tautomeric equilibria : Conduct variable-temperature NMR to identify interconverting species (e.g., triazole ring proton shifts at δ 8.2–8.5 ppm) .

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